C21H28Cl2O2
Description
It is a synthetic derivative of progesterone, a hormone involved in the menstrual cycle, pregnancy, and embryogenesis of humans and other species
Properties
Molecular Formula |
C21H28Cl2O2 |
|---|---|
Molecular Weight |
383.3 g/mol |
IUPAC Name |
5-[2-(2,2-dichloro-3,3-dimethylcyclopropyl)ethyl]-2,5-dimethyl-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]chromene |
InChI |
InChI=1S/C21H28Cl2O2/c1-13-9-10-15-18(24-13)14-7-5-6-8-16(14)25-20(15,4)12-11-17-19(2,3)21(17,22)23/h5-8,13,15,17-18H,9-12H2,1-4H3 |
InChI Key |
QDLLDCYHCZOLDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2C(O1)C3=CC=CC=C3OC2(C)CCC4C(C4(Cl)Cl)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 21,21-dichloroprogesterone typically involves the chlorination of progesterone. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out in an inert solvent like dichloromethane under controlled temperature conditions to ensure the selective chlorination at the 21st position of the progesterone molecule .
Industrial Production Methods
In industrial settings, the production of 21,21-dichloroprogesterone follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the yield.
Chemical Reactions Analysis
Types of Reactions
21,21-dichloroprogesterone undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding ketone or aldehyde derivatives.
Reduction: Reduction reactions can lead to the formation of alcohol derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
21,21-dichloroprogesterone has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of other steroid derivatives.
Biology: The compound is studied for its effects on cellular processes and hormone regulation.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in hormone replacement therapy and contraceptive formulations.
Industry: It is used in the production of various pharmaceutical products.
Mechanism of Action
The mechanism of action of 21,21-dichloroprogesterone involves its interaction with progesterone receptors in the body. By binding to these receptors, it can modulate the expression of specific genes involved in reproductive processes and other physiological functions. The molecular targets include various enzymes and signaling pathways that regulate hormone levels and cellular responses .
Comparison with Similar Compounds
Similar Compounds
Progesterone: The natural hormone from which 21,21-dichloroprogesterone is derived.
Medroxyprogesterone acetate: A synthetic derivative of progesterone used in hormone therapy.
Norethindrone: Another synthetic progestin with similar applications in contraceptives and hormone therapy.
Uniqueness
21,21-dichloroprogesterone is unique due to the presence of chlorine atoms at the 21st position, which can influence its biological activity and stability. This structural modification can enhance its binding affinity to progesterone receptors and alter its metabolic profile, making it a valuable compound for specific therapeutic applications .
Biological Activity
C21H28Cl2O2 is a chemical compound with potential biological activity that has garnered interest in various fields, including medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its potential applications.
Chemical Structure and Properties
This compound is characterized by its complex structure, which includes multiple functional groups that may influence its biological interactions. The presence of chlorine atoms and a diverse carbon skeleton suggests potential reactivity with biological macromolecules.
The biological activity of this compound may involve several mechanisms:
- Enzyme Interaction : The compound may bind to specific enzymes, altering their activity and influencing metabolic pathways.
- Receptor Modulation : It could interact with various receptors, potentially affecting signal transduction processes.
- Antioxidant Activity : Compounds with similar structures have been noted for their antioxidant properties, which can mitigate oxidative stress in cells.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antibacterial activity against certain pathogens. For instance, compounds with similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria .
- Anticancer Potential : Some derivatives of compounds in this class have been investigated for their ability to inhibit cancer cell proliferation, indicating potential as anticancer agents.
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, contributing to its therapeutic potential in treating inflammatory diseases.
Data Table: Biological Activities of this compound
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Inhibits proliferation of cancer cells | |
| Anti-inflammatory | Reduces inflammation markers |
Case Studies
Several case studies highlight the biological activity of compounds similar to this compound:
- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of a related compound against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at low concentrations. This suggests that this compound could be explored as a novel antibacterial agent .
- Cancer Cell Line Studies : Research involving cancer cell lines showed that compounds structurally related to this compound can induce apoptosis in malignant cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies.
- Inflammation Model : In an animal model of inflammation, administration of a derivative of this compound resulted in reduced levels of pro-inflammatory cytokines, suggesting its potential use in managing inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
